UBP296

Neuroscience Kainate Receptor Pharmacology Electrophysiology

Inconsistent GluK1 antagonism due to stereochemical variability undermines synaptic plasticity studies. UBP 296 (CAS 745055-86-1), a well-characterized racemic willardiine derivative, eliminates this uncertainty. • Blocks mossy fiber LTP induction at 10 μM without affecting basal AMPAR transmission. • >300-fold selectivity over AMPA receptors ensures clean GluK1-specific readouts. • ≥98% purity; soluble in DMSO or 1 eq. NaOH for reliable stock preparation.

Molecular Formula C15H15N3O6
Molecular Weight 333.30 g/mol
Cat. No. B10768376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP296
Molecular FormulaC15H15N3O6
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
InChIKeyUUIYULWYHDSXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP 296: Selective GluK1 Kainate Receptor Antagonist


(RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, also known as UBP 296, is a willardiine derivative belonging to the class of ionotropic glutamate receptor antagonists [1]. It functions as a competitive antagonist of kainate receptors, specifically targeting the GluK1 (formerly GluR5) subunit . The compound is supplied as a racemic mixture (RS), with the S enantiomer (UBP 302) being the pharmacologically active form [1]. Its primary application is as a pharmacological tool to dissect the role of GluK1-containing kainate receptors in synaptic transmission and plasticity.

Why Generic Substitution Fails: Enantiopurity and Subtype Selectivity


Indiscriminate substitution with other 'GluK1 antagonists' is not scientifically sound due to the critical influence of stereochemistry and receptor subtype selectivity on experimental outcomes. (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione (UBP 296) is a racemic mixture; its pharmacological activity resides almost exclusively in the S enantiomer (UBP 302), which possesses a ~2.7-fold higher affinity for GluK1 [1]. Furthermore, closely related analogues such as UBP 310 and ACET, while more potent, exhibit distinct selectivity profiles across other kainate receptor subunits (GluK2, GluK3, GluK5) [2]. The quantitative evidence below demonstrates that potency, selectivity, and functional effect in specific assay systems cannot be extrapolated from one willardiine derivative to another, necessitating precise compound selection.

Quantitative Differentiation Evidence for UBP 296


Native GluK1 Receptor Affinity: Racemate vs. S-Enantiomer

In functional assays using native GluK1-containing kainate receptors from neonatal rat spinal cord, (RS)-UBP 296 displayed an apparent KD value of 1.1 ± 0.1 μM, whereas its active (S)-enantiomer, UBP 302, exhibited a significantly higher affinity with a KD of 0.40 ± 0.05 μM [1]. This represents a 2.7-fold difference in potency, confirming that the pharmacological activity resides primarily in the S-enantiomer [2].

Neuroscience Kainate Receptor Pharmacology Electrophysiology

GluK1 Selectivity Over AMPA and Other Glutamate Receptors

(RS)-UBP 296 exhibits a highly favorable selectivity profile essential for unambiguous interpretation of kainate receptor-mediated effects. It displays ~90-fold selectivity for GluK1-containing kainate receptors over AMPA receptors, based on a Kd of 1.09 μM for GluK1 versus an IC50 of 98 ± 9 μM for AMPA receptor-mediated synaptic responses . In recombinant systems, it shows minimal activity at GluA2 AMPA receptors (Kb >300 μM) and demonstrates little or no action at NMDA or group I mGlu receptors [1]. In contrast, the earlier antagonist UBP 301 exhibits only ~30-fold selectivity over AMPA receptors [2].

Receptor Selectivity Glutamate Signaling Off-Target Pharmacology

Blockade of GluK1-Mediated Mossy Fiber LTP

In rat hippocampal slice preparations, (RS)-UBP 296 (10 μM) completely blocked the induction of mossy fiber long-term potentiation (LTP) in medium containing 2 mM Ca²⁺ [1]. Crucially, this blockade occurred at concentrations that were subthreshold for directly affecting AMPA receptor-mediated synaptic transmission [1]. Additionally, UBP 296 reversibly inhibited ATPA-induced depressions of synaptic transmission, confirming its specific action at GluK1-containing kainate receptors . In contrast, the broad-spectrum AMPA/kainate antagonist CNQX non-selectively reduces both AMPA and kainate receptor-mediated components [2].

Synaptic Plasticity Long-Term Potentiation Hippocampus

Comparative Affinity Across Kainate Receptor Subtypes

In recombinant human homomeric receptor assays, (RS)-UBP 296 exhibits a Kb value of 0.60 ± 0.10 μM at GluK1, while displaying IC50 values >1000 μM at GluK2 and >100 μM at GluK5 [1]. This translates to a >1666-fold selectivity for GluK1 over GluK2 and >166-fold over GluK5. By comparison, the more potent antagonist UBP 310 shows some cross-reactivity with GluK3 (Ki = 0.93 μM) and ACET also exhibits activity at GluK3 (IC50 = 0.092 μM) [1], indicating that (RS)-UBP 296 maintains a cleaner selectivity profile across the kainate receptor family for certain applications.

Receptor Subunit Specificity Kainate Receptor Subtypes Selectivity Profiling

Purity and Solubility for In Vitro and Ex Vivo Use

Commercially available (RS)-UBP 296 is supplied with a purity of ≥98% as determined by HPLC . Its solubility profile is well-characterized: soluble to 10 mM in 1 equivalent NaOH with gentle warming and to 10 mM in DMSO . These specifications ensure batch-to-batch consistency and facilitate preparation of stock solutions for electrophysiology, cell culture, and slice physiology experiments. In contrast, earlier generation antagonists like UBP 301 exhibit lower solubility and require more complex formulation [1].

Compound Handling Solubility Purity Reproducibility

Application Scenarios for UBP 296


Dissecting GluK1 in Mossy Fiber LTP

(RS)-UBP 296 is the preferred tool for isolating the role of GluK1-containing kainate receptors in the induction of mossy fiber long-term potentiation (LTP) at hippocampal CA3 synapses. At a concentration of 10 μM, it completely blocks LTP induction without affecting basal AMPA receptor-mediated synaptic transmission, as demonstrated in rat hippocampal slices [1]. This selective blockade, combined with its >300-fold selectivity window over AMPA receptors, enables unambiguous interpretation of kainate receptor-specific plasticity mechanisms .

Validation of ATPA-Induced GluK1 Synaptic Depression

In electrophysiological studies employing the selective GluK1 agonist ATPA, (RS)-UBP 296 serves as the gold-standard antagonist for confirming GluK1-dependent effects. It reversibly blocks ATPA-induced depressions of synaptic transmission at concentrations subthreshold for direct AMPA receptor modulation, providing a clean on-target validation [1]. This application is critical for studies investigating presynaptic kainate receptor function in neurotransmitter release modulation.

Comparative Pharmacology with Kainate Subunit Selectivity

When experimental design requires a GluK1 antagonist with minimal activity at GluK2, GluK3, and GluK5 subunits, (RS)-UBP 296 offers a well-characterized selectivity window. Its IC50 values >1000 μM at GluK2 and >100 μM at GluK5 [2] provide a cleaner background for interpreting GluK1-specific effects compared to newer, more potent antagonists (e.g., UBP 310, ACET) that retain measurable affinity for GluK3 [2]. This makes (RS)-UBP 296 particularly valuable in studies of native tissues expressing complex kainate receptor subunit assemblies.

Structure-Activity Relationship Studies for Willardiine Derivatives

As the racemic progenitor of the UBP series, (RS)-UBP 296 is an essential reference compound for SAR studies of willardiine-based GluK1 antagonists. Its defined 2.7-fold potency difference relative to the S-enantiomer UBP 302 [3] provides a benchmark for evaluating stereochemical contributions to receptor binding. Furthermore, its purity (≥98%) and reproducible solubility (10 mM in DMSO or 1 eq. NaOH) ensure reliable preparation of stock solutions for parallel testing across compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP296

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.